(3S,6S)-3,6-diethylpiperazine-2,5-dione

Description

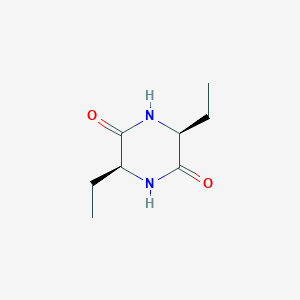

(3S,6S)-3,6-Diethylpiperazine-2,5-dione is a chiral diketopiperazine (DKP) derivative characterized by two ethyl substituents at the 3S and 6S positions of the piperazine-2,5-dione core. DKPs are cyclic dipeptides with diverse biological activities, including roles as chemical permeation enhancers (CPEs), antimicrobial agents, and cytotoxic compounds . The stereochemistry (3S,6S) is critical for bioactivity, as evidenced by comparisons with diastereomers (e.g., 3S,6R or 3R,6S), which often exhibit distinct properties .

Properties

CAS No. |

164453-64-9 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(3S,6S)-3,6-diethylpiperazine-2,5-dione |

InChI |

InChI=1S/C8H14N2O2/c1-3-5-7(11)10-6(4-2)8(12)9-5/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |

InChI Key |

GWYVTXHULIXIAY-WDSKDSINSA-N |

SMILES |

CCC1C(=O)NC(C(=O)N1)CC |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@H](C(=O)N1)CC |

Canonical SMILES |

CCC1C(=O)NC(C(=O)N1)CC |

Synonyms |

2,5-Piperazinedione,3,6-diethyl-,(3S-cis)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification and Key Properties

The bioactivity and physicochemical properties of DKPs are heavily influenced by substituent size, lipophilicity, and stereochemistry. Below is a comparative analysis of (3S,6S)-configured DKPs with varying substituents:

Table 1: Key Structural Analogs of (3S,6S)-3,6-Diethylpiperazine-2,5-dione

Note: The molecular formula and weight for the diethyl analog are inferred based on structural trends.

Permeation Enhancement

- Dimethyl-DKP (4) : Enhances theophylline permeation 12-fold within 1 hour (ER = 4.4 pseudo-steady state) due to moderate lipophilicity (logP ~0.5–1.0) .

Antimicrobial Activity

- Diisobutyl-DKP : Exhibits broad-spectrum antimicrobial activity, attributed to its isobutyl groups disrupting microbial membranes .

- Dibenzyl-DKP : Shows moderate antimicrobial effects (MIC = 0.52 µg/mL against Bacillus subtilis), likely due to aromatic interactions with bacterial targets .

Cytotoxicity

- Dibenzyl-DKP: Selective cytotoxicity against glucose-starved pancreatic cancer cells (IC₅₀: nanomolar range), suggesting a mechanism involving metabolic stress pathways .

Stereochemical Influence

Physicochemical Properties

- Lipophilicity : Increases with substituent size (methyl < ethyl < isobutyl < benzyl), impacting membrane permeability and solubility.

- Thermal Stability : Diisopropyl-DKP demonstrates high thermal stability (bp: 428.7°C), making it suitable for high-temperature applications .

- Polar Surface Area (PSA) : Hydroxymethyl-DKP (PSA ~80 Ų) is more hydrophilic, favoring aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.